

history of glutathione discovery timeline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Glutathione**

Cat. No.: **B1671670**

[Get Quote](#)

An In-depth Technical Guide to the History and Discovery of **Glutathione**

This technical guide provides a comprehensive overview of the historical milestones in the discovery of **glutathione** (GSH), from its initial observation to the elucidation of its structure, biosynthesis, and multifaceted physiological roles. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental context and data from seminal studies.

Early Observations and Isolation

The journey to understanding **glutathione** began in the late 19th century with the observation of a unique sulfur-containing compound in living tissues.

De Rey-Pailhade and "Phlothion"

In 1888, French scientist J. de Rey-Pailhade observed a substance in yeast and other organisms that exhibited a strong reducing capacity, particularly on sulfur. He named this substance "phlothion" (from the Greek "philos" for love and "theion" for sulfur) and noted its characteristic reaction with sodium nitroprusside, a test that would become a hallmark for detecting sulphydryl groups.

Sir Frederick Gowland Hopkins: Isolation and the "Glutathione" Moniker

It was not until 1921 that Sir Frederick Gowland Hopkins, a pioneer in biochemistry, successfully isolated and characterized this substance from yeast, muscle, and liver. He named

it "glutathione" and proposed it was a dipeptide composed of glutamic acid and cysteine. Hopkins' work was pivotal in recognizing the importance of this molecule in cellular redox reactions. He demonstrated that **glutathione** could exist in both a reduced (GSH) and an oxidized (GSSG) form, establishing its role as a crucial intracellular redox buffer.

Hopkins' method for isolating **glutathione** from yeast involved the following key steps:

- Yeast Preparation: Fresh brewer's yeast was thoroughly washed with distilled water to remove external contaminants.
- Acid Extraction: The washed yeast was treated with dilute sulfuric acid, which served to precipitate proteins and extract small soluble molecules like **glutathione**.
- Mercuric Salt Precipitation: The acidic extract was then treated with a solution of mercuric sulfate. **Glutathione**, containing a sulfhydryl group, readily forms a precipitate with heavy metals. This step was crucial for separating **glutathione** from other soluble components.
- Decomposition of the Mercury Precipitate: The mercury-**glutathione** precipitate was collected and washed. The **glutathione** was then liberated from the mercury by treatment with hydrogen sulfide (H₂S). This resulted in the precipitation of mercuric sulfide and the release of **glutathione** into the solution.
- Purification and Crystallization: The solution containing the freed **glutathione** was further purified, often involving precipitation with other reagents like silver salts, and finally crystallized to obtain a pure sample for further analysis.

Elucidation of the Tripeptide Structure

Hopkins' initial dipeptide hypothesis was challenged and ultimately corrected in the following years.

The Tripeptide Revelation

Through the work of Hunter and Eagles in 1927, and definitively confirmed by the chemical synthesis performed by Harington and Mead in 1935, the correct structure of **glutathione** was established as a tripeptide: γ-L-glutamyl-L-cysteinylglycine. This unique structure, with the gamma-glutamyl linkage, protects the molecule from intracellular peptidases.

Biosynthesis of Glutathione

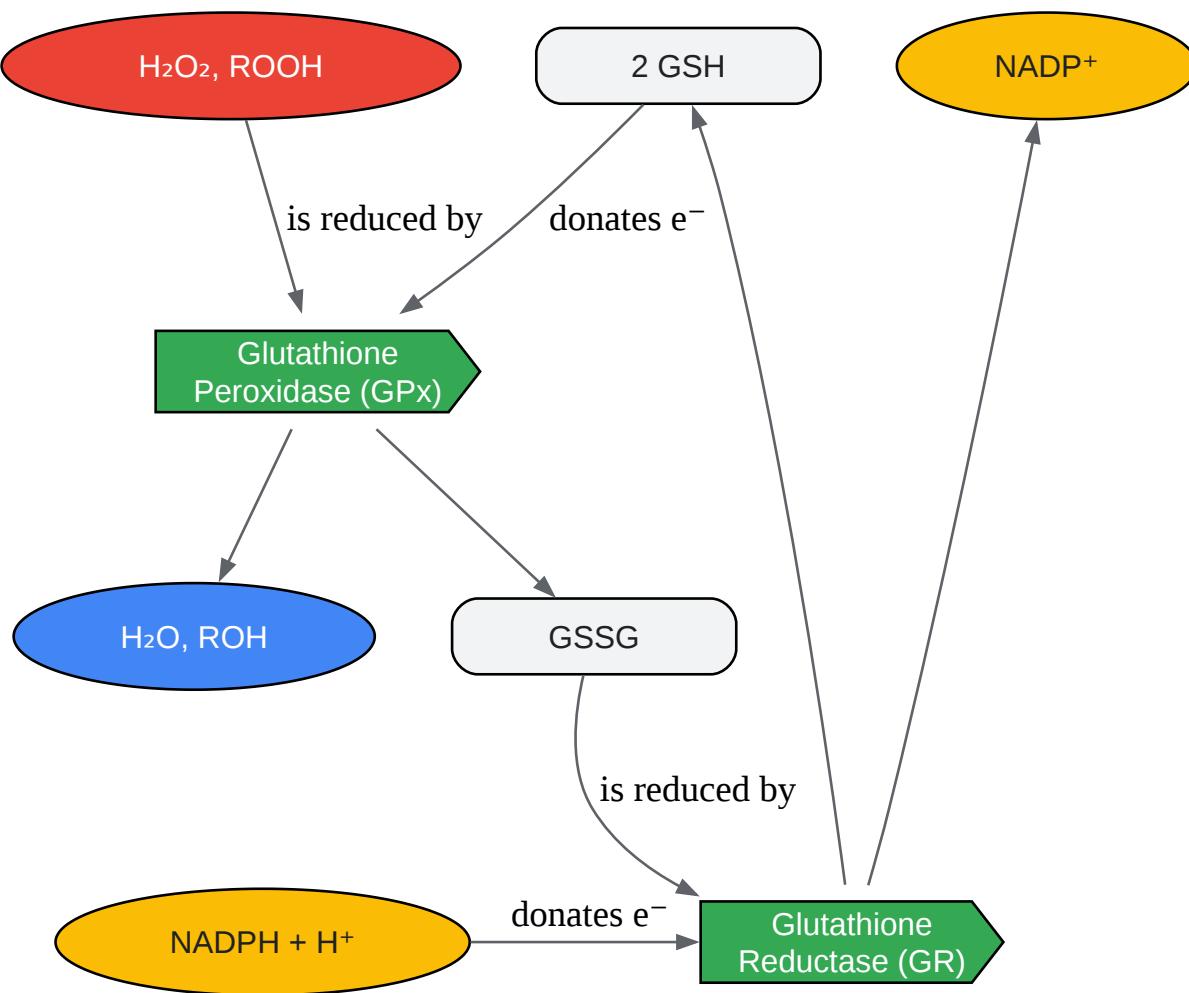
The discovery of **glutathione**'s structure paved the way for understanding its enzymatic synthesis. This two-step, ATP-dependent process was elucidated in the mid-20th century.

The Two-Step Enzymatic Pathway

The synthesis of **glutathione** is catalyzed by two key enzymes:

- **Glutamate-Cysteine Ligase (GCL):** This enzyme catalyzes the first and rate-limiting step, the formation of a peptide bond between the gamma-carboxyl group of glutamate and the amino group of cysteine, forming γ -glutamylcysteine. This reaction requires ATP.
- **Glutathione Synthetase (GS):** This enzyme catalyzes the second step, the addition of glycine to the C-terminal end of γ -glutamylcysteine, forming **glutathione**. This step also requires ATP.

Caption: The two-step enzymatic synthesis of **glutathione** from its constituent amino acids.


Elucidation of Core Functions

The mid to late 20th century was a period of intense research that unveiled the critical functions of **glutathione** in cellular physiology.

The Glutathione Redox Cycle and Antioxidant Defense

The central role of **glutathione** in antioxidant defense was a landmark discovery. The **glutathione** redox cycle, involving **glutathione** peroxidase (GPx) and **glutathione** reductase (GR), is a primary mechanism for neutralizing reactive oxygen species (ROS).

- **Glutathione Peroxidase (GPx):** This selenoenzyme catalyzes the reduction of hydrogen peroxide (H_2O_2) and lipid hydroperoxides (ROOH) to water and their corresponding alcohols, respectively. In this process, two molecules of GSH are oxidized to form **glutathione** disulfide (GSSG).
- **Glutathione Reductase (GR):** This flavoenzyme regenerates GSH from GSSG in a reaction that requires NADPH as a reducing equivalent. This ensures that a high GSH/GSSG ratio is maintained within the cell, which is critical for a healthy redox state.

[Click to download full resolution via product page](#)

Caption: The **glutathione** redox cycle for the detoxification of reactive oxygen species.

Detoxification of Xenobiotics

The role of **glutathione** in detoxification was another major discovery. **Glutathione S**-transferases (GSTs) are a superfamily of enzymes that catalyze the conjugation of the sulfhydryl group of **glutathione** to a wide variety of electrophilic xenobiotics (drugs, toxins, carcinogens). This conjugation reaction increases their water solubility, facilitating their excretion from the body, primarily in the urine or bile.

Modern Era: Glutathione in Health and Disease

From the 1980s to the present, research has increasingly focused on the role of **glutathione** in various pathological states and its potential as a therapeutic target. Alterations in **glutathione** homeostasis have been implicated in a wide range of conditions, including neurodegenerative diseases (Parkinson's, Alzheimer's), cancer (where it can contribute to drug resistance), HIV/AIDS, and cystic fibrosis. This has spurred the development of drugs aimed at modulating intracellular **glutathione** levels for therapeutic benefit.

- To cite this document: BenchChem. [history of glutathione discovery timeline]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1671670#history-of-glutathione-discovery-timeline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com